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Bis(3',5')-cyclic diguanylic acid

Cat. No.: B11931454
M. Wt: 690.4 g/mol
InChI Key: PKFDLKSEZWEFGL-UHFFFAOYSA-N
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Description

Ubiquity and Significance as a Bacterial Second Messenger

The discovery of enzymes responsible for the synthesis and degradation of c-di-GMP across all major bacterial phyla has solidified its status as a universal bacterial second messenger. asm.org Its signaling pathways are integral to how bacteria perceive and respond to environmental or intracellular cues, allowing them to adapt their cellular functions accordingly. nih.gov This adaptability is critical for survival and includes processes such as biofilm formation, motility, virulence, cell cycle progression, and differentiation. asm.org The ability of c-di-GMP to control the transition between a motile, planktonic state and a sessile, biofilm-forming state is a cornerstone of its significance. asm.orgasm.org High cellular levels of c-di-GMP generally promote a sessile lifestyle, characterized by biofilm formation, while low levels favor motility. nih.gov

The importance of c-di-GMP extends to host-pathogen interactions. In many pathogenic bacteria, c-di-GMP signaling is essential for virulence, host colonization, and the establishment of chronic infections. asm.orgasm.org For instance, it can modulate the transition from an acute, virulent state to a less virulent but more resilient state often seen in chronic diseases. asm.org Furthermore, c-di-GMP is recognized by mammalian immune systems as a uniquely bacterial molecule, highlighting its potential as a vaccine adjuvant. asm.org

Overview of Pleiotropic Regulatory Actions

The regulatory influence of c-di-GMP is extensive, affecting a wide range of cellular activities through various mechanisms. This pleiotropic nature stems from the diversity of c-di-GMP effector proteins and RNA riboswitches that bind to it and subsequently modulate downstream targets. news-medical.netnih.gov The binding of c-di-GMP to these effectors is allosteric, meaning it binds to a site other than the active site, inducing a conformational change that alters the effector's function. news-medical.net

The cellular concentration of c-di-GMP is tightly controlled by the opposing activities of two main classes of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). nih.govresearchgate.net DGCs, which contain a conserved GGDEF domain, synthesize c-di-GMP from two molecules of guanosine (B1672433) triphosphate (GTP). asm.orgresearchgate.net Conversely, PDEs degrade c-di-GMP. There are two main types of PDEs, those with an EAL domain and those with an HD-GYP domain. asm.orgresearchgate.net EAL-containing PDEs break down c-di-GMP into linear 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG), while HD-GYP domain PDEs are thought to hydrolyze it into two molecules of GMP. nih.govresearchgate.net

This dynamic regulation of c-di-GMP levels allows bacteria to integrate multiple signals into a coordinated response. news-medical.net The spatial and temporal organization of DGCs, PDEs, and their effector proteins into specific signaling modules enables parallel pathways to be activated, leading to diverse functional outcomes. news-medical.net

Key cellular processes regulated by c-di-GMP include:

Biofilm Formation: High c-di-GMP levels are strongly associated with the production of extracellular polymeric substances (EPS), which are major components of the biofilm matrix, and the expression of adhesins that mediate surface attachment. news-medical.netresearchgate.net

Motility: Conversely, high c-di-GMP levels often repress the synthesis and function of flagella, the primary means of motility for many bacteria. news-medical.netnih.gov

Virulence: The expression of virulence factors in many pathogenic bacteria is modulated by c-di-GMP levels, often in a concentration-dependent manner. news-medical.netasm.org

Cell Cycle Control: In some bacteria, c-di-GMP signaling has been implicated in regulating cell cycle progression. news-medical.net

Stress Resistance: C-di-GMP signaling plays a role in bacterial responses to various environmental stresses, including oxidative stress, nutrient starvation, and exposure to toxic chemicals. nih.govnih.gov

The intricate network of c-di-GMP signaling pathways highlights its central role in bacterial physiology and adaptation. The ongoing research in this field continues to unveil new facets of its regulatory complexity and significance.

Interactive Data Table: Key Enzymes in c-di-GMP Metabolism

Enzyme TypeDomainFunctionSubstrate(s)Product(s)
Diguanylate Cyclase (DGC)GGDEFSynthesis2 x GTPc-di-GMP
Phosphodiesterase (PDE)EALDegradationc-di-GMPpGpG
Phosphodiesterase (PDE)HD-GYPDegradationc-di-GMP2 x GMP

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N10O14P2 B11931454 Bis(3',5')-cyclic diguanylic acid

Properties

IUPAC Name

2-amino-9-[17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFDLKSEZWEFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Degradation Pathways of Bis 3 ,5 Cyclic Diguanylic Acid

Diguanylate Cyclases (DGCs)

Diguanylate cyclases are the enzymatic architects responsible for the synthesis of c-di-GMP. These proteins are characterized by the presence of a conserved GGDEF domain, named after a highly conserved sequence of amino acids (Gly-Gly-Asp-Glu-Phe). nih.govnih.gov

GGDEF Domain Catalytic Activity and Guanosine (B1672433) Triphosphate (GTP) Substrate Utilization

The core function of the GGDEF domain is to catalyze the condensation of two molecules of Guanosine Triphosphate (GTP) to form c-di-GMP. nih.govresearchgate.net This enzymatic reaction requires the presence of divalent metal ions, such as Mg2+ or Mn2+, for its activity. qmul.ac.uk The process is initiated by the binding of two GTP molecules to the active site of a dimerized pair of GGDEF domains. researchgate.net This dimerization is a critical prerequisite for catalytic activity. qmul.ac.uk The GGDEF domain itself is sufficient for this catalytic function, although its activity is often tightly regulated by associated sensory domains within the larger protein. nih.gov The GG(D/E)EF motif within the domain constitutes the active site, and mutations in this region abolish the enzyme's ability to synthesize c-di-GMP. nih.gov

Allosteric Regulation by c-di-GMP (I-site, RxxD motif)

To prevent the excessive accumulation of c-di-GMP and the depletion of the cellular GTP pool, DGC activity is subject to a sophisticated feedback inhibition mechanism. nih.gov This regulation is mediated by an allosteric binding site for c-di-GMP, known as the inhibitory site or I-site. nih.govresearchgate.net The I-site is located within the GGDEF domain itself and is characterized by a conserved RxxD motif. nih.govnih.gov When c-di-GMP binds to this site, it induces a conformational change in the DGC, leading to non-competitive inhibition of its catalytic activity. nih.govresearchgate.net This product inhibition is a fundamental mechanism for maintaining c-di-GMP homeostasis within the cell. nih.gov The discovery and characterization of the I-site have provided valuable insights into the molecular intricacies of c-di-GMP signaling and have identified DGCs as potential targets for the development of novel antimicrobial agents aimed at disrupting biofilm formation. nih.govresearchgate.net

Phosphodiesterases (PDEs)

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide. There are two primary families of c-di-GMP-specific PDEs, distinguished by their catalytic domains: the EAL domain-containing proteins and the HD-GYP domain-containing proteins. nih.govasm.org

EAL Domain Catalytic Activity and Linearized Product (pGpG)

Proteins containing an EAL domain, named for its conserved glutamic acid-alanine-leucine sequence, function as c-di-GMP-specific phosphodiesterases (PDE-As). pnas.orgresearchgate.net These enzymes catalyze the linearization of c-di-GMP by hydrolyzing one of the two phosphodiester bonds. nih.govresearchgate.net This reaction yields the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine, commonly known as pGpG. nih.govpnas.org The catalytic activity of the EAL domain is dependent on the presence of metal ions, and structural studies have revealed a two-metal-ion catalytic mechanism. bohrium.com It is important to note that high levels of the product, pGpG, can feedback inhibit the activity of some EAL domain PDEs, highlighting the need for its further degradation to maintain efficient c-di-GMP turnover. pnas.orgnih.gov

HD-GYP Domain Catalytic Activity and Guanosine Monophosphate (GMP) Product

The second major class of c-di-GMP phosphodiesterases possesses an HD-GYP domain, characterized by a conserved histidine-aspartic acid-glycine-tyrosine-proline motif. nih.gov Unlike EAL domains, HD-GYP domains can hydrolyze c-di-GMP in a single step to two molecules of Guanosine Monophosphate (GMP). nih.govasm.orgnih.gov However, some HD-GYP domains have been shown to first produce the linear intermediate pGpG, which is then further hydrolyzed to GMP. asm.orgnih.gov The catalytic activity of HD-GYP domains is also metal-dependent, often requiring ferrous (Fe2+) or manganese (Mn2+) ions. asm.org Structural analyses have revealed that these enzymes can possess either binuclear or trinuclear metal centers at their active site, which are crucial for catalysis. dundee.ac.uk

Further Hydrolysis of pGpG to GMP by Oligoribonucleases

The linear intermediate pGpG, produced by EAL domain-containing PDEs, must be further broken down to complete the c-di-GMP degradation pathway. pnas.orgpnas.org This final step is carried out by enzymes known as PDE-Bs. pnas.orgnih.gov Research has identified oligoribonuclease (Orn) as a primary enzyme responsible for the hydrolysis of pGpG into two molecules of GMP. nih.govpnas.org Orn is an exoribonuclease that typically degrades short RNA molecules. nih.govpnas.org In Pseudomonas aeruginosa, the absence of Orn leads to a significant decrease in pGpG hydrolysis, resulting in the accumulation of both pGpG and c-di-GMP. nih.govpnas.org This demonstrates the critical role of Orn in maintaining c-di-GMP homeostasis by removing the inhibitory pGpG and completing the degradation cascade. pnas.orgnih.gov More recently, a pGpG-specific phosphodiesterase named PggH has been identified in Vibrio cholerae, which, unlike Orn, shows specific activity towards pGpG. nih.gov

Bifunctional Enzymes with GGDEF and EAL Domains

A significant number of proteins involved in the metabolism of bis(3',5')-cyclic diguanylic acid (c-di-GMP) are characterized by the presence of both a GGDEF and an EAL domain within a single polypeptide chain. nih.gov These bifunctional enzymes, also referred to as tandem or hybrid enzymes, represent a sophisticated regulatory node in the c-di-GMP signaling network, allowing for intricate control over cellular c-di-GMP levels in response to various stimuli. asm.orgoup.com The coexistence of domains with opposing catalytic functions—diguanylate cyclase (DGC) activity from the GGDEF domain and phosphodiesterase (PDE) activity from the EAL domain—necessitates complex regulatory mechanisms to prevent futile cycles of synthesis and degradation. pnas.orgnih.gov

The functional output of these bifunctional enzymes is not uniform. Based on the integrity of their catalytic motifs and regulatory inputs, they can exhibit several distinct activities:

Primarily DGC activity: The EAL domain is inactive or inhibited, while the GGDEF domain is active. nih.gov

Primarily PDE activity: The GGDEF domain is inactive or serves a regulatory role, while the EAL domain is active. nih.gov

Dual DGC and PDE activity: Both domains are catalytically competent, and their activities can be reciprocally regulated by specific signals. nih.govpnas.org

Inactive as enzymes: Both domains may be catalytically degenerate, with the protein functioning as a c-di-GMP receptor or a scaffold protein. nih.govnih.gov

In many bacteria, bifunctional enzymes are prevalent. For instance, in Pseudomonas aeruginosa PAO1, 16 out of 41 proteins involved in c-di-GMP metabolism possess this GGDEF-EAL tandem architecture. nih.gov These enzymes are often coupled to various sensor and regulatory domains, such as PAS (Per-ARNT-Sim), GAF, and CHASE, which perceive chemical or physical signals to modulate the antagonistic enzymatic activities. nih.gov

Regulation of bifunctional enzymes is multifaceted. One common mechanism involves allosteric control, where the binding of a ligand to one domain influences the activity of the other. For example, in some enzymes, GTP binding to the GGDEF domain is a prerequisite for the activation of the EAL domain's PDE activity. nih.gov This intramolecular crosstalk ensures that the PDE activity is coupled to the availability of the substrate for the DGC. In Caulobacter crescentus, the inactive GGDEF domain of the protein PdeA still binds GTP, which in turn enhances the PDE activity of its EAL domain. pnas.org

Furthermore, the activity of these enzymes can be controlled by external signals transduced through associated sensor domains. A notable example is the globin-coupled sensor (GCS) protein DcpG from Paenibacillus dendritiformis. oup.compnas.org This enzyme's activity is differentially regulated by the binding of gases to its heme-containing globin domain. The Fe(II)-O2 state activates the EAL domain's PDE activity, while the Fe(II)-NO state promotes the GGDEF domain's DGC activity. oup.compnas.org This allows the bacterium to modulate its biofilm formation in response to changes in the gaseous environment. pnas.org

In some cases, even when a domain is catalytically inactive (degenerate), it retains a crucial regulatory function. The degenerate GGDEF domain may still bind GTP, inducing conformational changes that activate the EAL domain. oup.com Similarly, a degenerate EAL domain can function as a high-affinity c-di-GMP binding site, as seen in FimX from P. aeruginosa, which regulates twitching motility. nih.gov The interaction with other proteins can also be a key regulatory factor. The activity of ScrC, a bifunctional enzyme in Vibrio parahaemolyticus, is modulated by the periplasmic binding protein ScrB and ScrA, an enzyme involved in producing an autoinducer signal. asm.orgnih.gov

The table below provides examples of bifunctional enzymes and their characterized functions in different bacteria.

EnzymeOrganismDomain ArchitecturePrimary FunctionRegulatory Mechanism
PA0285 Pseudomonas aeruginosaTransmembrane-PAS-GGDEF-EALPDEThe N-terminal domains influence the C-terminal PDE activity. nih.gov
MucR Pseudomonas aeruginosaGGDEF-EALIn vivo DGCPossesses both DGC and PDE activities in vitro. nih.gov
MorA Pseudomonas aeruginosaGGDEF-EALIn vivo PDEPossesses both DGC and PDE activities in vitro. nih.gov
DcpG Paenibacillus dendritiformisGlobin-GGDEF-EALBifunctional (DGC/PDE)Differentially regulated by O2 and NO binding to the globin sensor domain. oup.compnas.org
ScrC Vibrio parahaemolyticusGGDEF-EALPDEActivity is modulated by the ScrA/ScrB signaling system in response to cell density. asm.orgnih.gov
FimX Pseudomonas aeruginosaREC-GGDEF-EALc-di-GMP receptorDegenerate GGDEF domain; EAL domain binds c-di-GMP to regulate twitching motility. nih.gov
RmcA Pseudomonas aeruginosaVFT-PAS(4)-GGDEF-EALPDEIntegrates signals via PAS domains; GTP binding to the degenerate GGDEF domain is required for PDE activity. oup.comnih.gov
SesC Thermosynechococcus elongatusCBCR-GAF-GGDEF-EALBifunctional (DGC/PDE)Blue light induces DGC activity, while green light induces PDE activity via the photosensory CBCR-GAF domain. pnas.org

Regulatory Networks and Mechanisms Governing Bis 3 ,5 Cyclic Diguanylic Acid Turnover

Environmental Signal Integration

Bacteria constantly monitor their surroundings and integrate a wide array of environmental cues to modulate c-di-GMP turnover. This is largely achieved through sensory domains that are often fused to DGCs and PDEs. nih.gov These domains can detect a variety of signals, including light, oxygen, and nutrients, thereby directly influencing the enzymatic activity of the associated DGC or PDE. researchgate.netnih.gov

For instance, certain DGCs and PDEs contain photoreceptor domains, such as those with PAS (Per-ARNT-Sim) or GAF (cGMP-specific phosphodiesterases, adenylyl cyclases, and FhlA) domains, which can sense light. scientificarchives.com The binding of a chromophore and subsequent light absorption can trigger conformational changes that regulate the catalytic activity of the enzyme. nih.gov Similarly, some DGCs and PDEs act as direct oxygen sensors through heme-based PAS domains, where the binding of oxygen to the heme cofactor modulates their enzymatic function. nih.govebi.ac.uk

Nutrient availability is another critical environmental factor that influences c-di-GMP signaling. In Pseudomonas aeruginosa, the phosphodiesterase DipA is particularly important for regulating motility in nutrient-minimal environments, suggesting that specific PDEs are attuned to respond to particular nutritional cues. asm.orgresearchgate.net The composition of the growth medium can determine the necessity of specific PDEs, highlighting the conditional nature of c-di-GMP regulation in response to the nutrient landscape. researchgate.net In Clostridium difficile, the activity of the phosphodiesterase PdcA is influenced by nutrient availability, potentially linking c-di-GMP turnover to the intracellular GTP pool. asm.org

Intra- and Intercellular Cues

Beyond environmental signals, bacteria also respond to internal and cell-to-cell signals to fine-tune c-di-GMP levels. These cues can include the cell's own metabolic state and communication molecules from neighboring cells. The integration of these signals allows for coordinated behavior within a bacterial population.

Quorum sensing, a form of intercellular communication, can be linked to c-di-GMP signaling pathways. For example, in Xanthomonas campestris, the diffusible signal factor (DSF) signaling system can regulate the formation of protein complexes involved in c-di-GMP turnover. nih.gov This demonstrates a direct link between cell density and the modulation of c-di-GMP levels, which in turn affects phenotypes like biofilm formation and virulence.

Post-Translational Regulation of DGCs and PDEs

The activity of DGCs and PDEs is subject to rapid and reversible post-translational modifications, which provide a swift mechanism for adjusting c-di-GMP levels. nih.gov These modifications can include phosphorylation and proteolytic degradation.

Phosphorylation cascades, often part of two-component signaling systems, can regulate the activity of DGCs and PDEs. nih.gov For instance, the phosphorylation state of a receiver (REC) domain, often found at the N-terminus of DGCs and PDEs, can allosterically control the catalytic activity of the output domain. mdpi.com

Another layer of post-translational control is the regulation of enzyme stability. In Yersinia pestis, the DGC HmsT is subject to temperature-dependent degradation, with the protein being degraded at 37°C, leading to lower c-di-GMP levels at host temperature. nih.govnih.gov This mechanism allows the bacterium to adapt its behavior based on the thermal environment.

Allosteric regulation by small molecules is also a key post-translational mechanism. The product of DGC activity, c-di-GMP itself, can bind to an inhibitory site (I-site) on some DGCs, providing a feedback inhibition mechanism to prevent excessive synthesis. nih.gov

Protein-Protein Interactions in c-di-GMP Metabolism

Protein-protein interactions play a pivotal role in the specificity and regulation of c-di-GMP signaling. nih.gov These interactions can occur between DGCs, PDEs, and effector proteins, forming signaling modules that can be highly specific. oup.com

Systematic analyses in Escherichia coli have revealed a complex and interconnected network of interactions among its DGC and PDE proteins. nih.gov Rather than forming simple, isolated pairs, a subset of these enzymes forms a "supermodule" with hyperconnected hub proteins. This network architecture suggests a more integrated and coordinated control of c-di-GMP signaling than previously thought. nih.gov

In Pseudomonas aeruginosa, the diguanylate cyclase SiaD interacts with SiaC, which enhances its enzymatic activity. This interaction is further regulated by the kinase SiaB and the phosphatase SiaA, forming a complete signaling network that controls biofilm formation. microbialcell.com The interaction between the DGC DgcP and the polar hub protein FimV in P. aeruginosa is another example of how protein-protein interactions can modulate DGC activity and localization. nih.gov

Furthermore, interactions between DGCs and PDEs can lead to the formation of signaling complexes that are thought to create localized pools of c-di-GMP. nih.gov For example, the interaction between the DGC GcbC and the c-di-GMP receptor LapD in Pseudomonas fluorescens is a well-studied case of such a complex. nih.gov

Subcellular Localization of DGCs and PDEs

The spatial organization of DGCs and PDEs within the bacterial cell is a crucial factor in determining the specificity of c-di-GMP signaling. nih.gov The localization of these enzymes to specific subcellular compartments can create localized concentrations of c-di-GMP, allowing for the independent regulation of different cellular processes. frontiersin.org

In Bacillus subtilis, the DGC DgcK and the c-di-GMP receptor YdaK co-localize at the cell membrane, forming a spatially close signal-effector cluster. frontiersin.orgfao.org This co-localization is thought to facilitate efficient signal transduction. The DGC DgcP, in contrast, is largely cytosolic but can transiently associate with the membrane, suggesting dynamic localization patterns. frontiersin.org

In Pseudomonas aeruginosa, the DGC DgcP localizes to the cell poles in a manner dependent on its interaction with the polar protein FimV. nih.gov This polar localization may create a local c-di-GMP pool to regulate motility machinery, such as the flagellum and pili, which are often located at the poles. nih.gov

The transcriptional regulator VpsT in Vibrio cholerae requires c-di-GMP for its subcellular localization. nih.gov Interestingly, VpsT does not appear to co-localize with individual DGCs, suggesting that c-di-GMP can diffuse from multiple DGC sources to act on its target. nih.gov

Local versus Global c-di-GMP Signaling

The concept of local and global c-di-GMP signaling helps to explain how a single second messenger can control a multitude of specific outputs. oup.comnih.gov

Global signaling involves changes in the total cellular concentration of c-di-GMP, which then acts on various effector proteins throughout the cell. researchgate.net This mode of signaling is often associated with major lifestyle switches, where a widespread cellular response is required. researchgate.net The specificity in global signaling can be achieved through the differential binding affinities of effector proteins for c-di-GMP, where effectors with higher affinity are activated at lower global c-di-GMP concentrations. researchgate.net

The interplay between local and global signaling provides bacteria with a highly flexible and specific regulatory system. oup.com It allows for both broad, coordinated responses and the fine-tuning of individual processes in response to specific cues.

Bis 3 ,5 Cyclic Diguanylic Acid Receptor and Effector Systems

PilZ Domain Proteins

PilZ domain-containing proteins are a major class of c-di-GMP effectors, first identified in Pseudomonas aeruginosa where the protein PilZ is essential for type IV pilus biogenesis. wikipedia.org These proteins are widely distributed in bacteria and function as adaptors that, upon binding c-di-GMP, modulate the activity of their target proteins or cellular structures. wikipedia.orgnih.govnih.gov The functions regulated by PilZ domain proteins are diverse and include motility, biofilm formation, exopolysaccharide synthesis, and virulence. nih.govnih.gov For instance, in Escherichia coli, the PilZ domain protein YcgR binds c-di-GMP and interacts with the flagellar motor to inhibit motility, promoting the transition to a sessile state. nih.gov

The structure of the PilZ domain is characterized by a β-barrel core, and its interaction with c-di-GMP induces a conformational change that exposes a surface for interaction with downstream targets. wikipedia.org This allosteric regulation is a common theme in c-di-GMP signaling mediated by PilZ domains. nih.gov It's important to note that not all PilZ domains bind c-di-GMP; some lack the conserved motifs necessary for binding and may have alternative regulatory roles. nih.govnih.gov

Conserved RxxxR Motif and c-di-GMP Binding

The ability of PilZ domains to bind c-di-GMP is largely dependent on two highly conserved sequence motifs: RxxxR and [D/N]xSxxG. wikipedia.orgnih.gov The RxxxR motif, located at the N-terminus of the domain, and the [D/N]xSxxG motif work in concert to form the c-di-GMP binding pocket. wikipedia.orgresearchgate.net

Structural studies have elucidated the specific interactions between these motifs and the c-di-GMP molecule. The two arginine residues of the RxxxR motif are crucial for recognizing the guanine (B1146940) bases of c-di-GMP. nih.govresearchgate.net Specifically, the first arginine forms hydrogen bonds with one of the guanine bases, while the second arginine stacks against it. researchgate.net The [D/N]xSxxG motif contributes to the coordination of the other guanine base. nih.gov Mutagenesis of these conserved residues typically abrogates or severely reduces the affinity of the PilZ domain for c-di-GMP, confirming their critical role in ligand binding. nih.govmdpi.com The binding of c-di-GMP can be either as a monomer or an intercalated dimer, depending on the specific PilZ domain protein. nih.govresearchgate.net

PilZ Domain ProteinOrganismFunctionc-di-GMP Binding Motif(s)Reference
YcgREscherichia coliFlagellar motor brakeRxxxR, D/NxSxxG nih.govnih.gov
Alg44Pseudomonas aeruginosaAlginate biosynthesis regulationRxxxR, D/NxSxxG nih.govpnas.org
PlzDVibrio choleraeMotility inhibitionRxxxR, D/NxSxxG researchgate.netmdpi.com
PixAMyxococcus xanthusMotility regulationRxxxR nih.govbiorxiv.org
PixBMyxococcus xanthusMotility and development regulationRxxxR nih.govbiorxiv.org

Transcription Factors

C-di-GMP can directly regulate gene expression by binding to transcription factors, thereby altering their ability to bind DNA. This provides a direct link between c-di-GMP levels and the transcriptional landscape of the cell. nih.govresearchgate.net A notable example is FleQ from Pseudomonas aeruginosa, a transcriptional regulator that controls the expression of genes involved in flagellar synthesis and biofilm formation. asm.org Binding of c-di-GMP to FleQ alters its affinity for promoter DNA, leading to the repression of flagellar genes and the activation of genes for biofilm matrix components. asm.orgasm.org

Another well-characterized c-di-GMP-responsive transcription factor is Clp from Xanthomonas axonopodis pv. citri, a member of the CRP/CAP family of regulators. asm.orgnih.gov Unlike typical CRP-like proteins that bind cAMP, Clp specifically binds c-di-GMP, which inhibits its ability to bind to the promoters of genes involved in motility and biofilm formation. asm.orgnih.gov In Mycobacterium smegmatis, c-di-GMP integrates the activities of two functionally opposing transcription factors, LtmA (an activator) and HpoR (a repressor), to regulate the antioxidant response. nih.gov High levels of c-di-GMP enhance the DNA-binding ability of LtmA and promote its interaction with HpoR, leading to a coordinated antioxidant defense. nih.gov

Riboswitches

In addition to protein-based receptors, bacteria utilize RNA-based sensors called riboswitches to respond to changes in c-di-GMP concentrations. nih.govbohrium.com These are structured RNA elements typically located in the 5' untranslated region of messenger RNAs (mRNAs) that directly bind c-di-GMP and regulate the expression of downstream genes. nih.govresearchgate.net This regulation can occur at the level of transcription termination or translation initiation. nih.gov

Two major classes of c-di-GMP riboswitches have been identified, termed class I (or GEMM motif) and class II. ribocentre.orgwikipedia.org While they share no structural similarity, both classes bind c-di-GMP with high affinity and specificity. nih.govwikipedia.org The binding of c-di-GMP to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, which in turn modulates gene expression. nih.gov For example, in Vibrio cholerae, a class I riboswitch controls the expression of genes involved in motility and biofilm formation. bohrium.comribocentre.org C-di-GMP riboswitches are found upstream of a variety of genes, including those involved in motility, virulence, and c-di-GMP metabolism itself. nih.govnih.gov The affinity of some riboswitches for c-di-GMP is remarkably high, with dissociation constants in the picomolar range, making them among the tightest known RNA-ligand interactions. nih.gov

Riboswitch ClassOrganism(s)Regulated ProcessesReference
Class I (GEMM motif)Vibrio cholerae, ClostridiaMotility, biofilm formation, virulence bohrium.comribocentre.org
Class IIClostridioides difficile, DeinococcusMotility, virulence, TFP expression nih.govwikipedia.org

Degenerate GGDEF and EAL Domains

While GGDEF and EAL domains are primarily known for their roles in c-di-GMP synthesis and degradation, respectively, a significant number of proteins contain degenerate versions of these domains that are enzymatically inactive. nih.govapsnet.orgnih.gov Instead of functioning as enzymes, these degenerate domains have evolved to act as c-di-GMP binding platforms, serving as another class of c-di-GMP effectors. researchgate.nett3biosci.com

A prime example is the FimX protein from Pseudomonas aeruginosa, which contains both a degenerate GGDEF and a degenerate EAL domain. nih.gov FimX functions as a high-affinity c-di-GMP receptor that regulates twitching motility. asm.orgnih.gov Similarly, Filp from Xanthomonas oryzae pv. oryzae possesses degenerate GGDEF and EAL domains and binds c-di-GMP through its EAL domain to regulate virulence. nih.govapsnet.org The binding of c-di-GMP to these degenerate domains often induces conformational changes that modulate protein-protein interactions or the activity of other domains within the same protein. nih.govt3biosci.com For instance, the binding of c-di-GMP to the degenerate EAL domain of Filp is required for its interaction with a PilZ-domain protein, highlighting the intricate cross-talk within the c-di-GMP signaling network. nih.govapsnet.org

Other Receptor Classes

The diversity of c-di-GMP receptors extends beyond the major classes described above. nih.govnih.gov Emerging research continues to identify novel c-di-GMP binding proteins and domains, revealing new layers of complexity in this signaling pathway.

One such example is the transcriptional regulator VpsT from Vibrio cholerae, which utilizes a novel c-di-GMP binding motif to control the expression of biofilm matrix genes. asm.org Another intriguing discovery is the ability of c-di-GMP to bind to the Walker A motif of the ATPase FleQ, competitively inhibiting its ATPase activity. researchgate.net Furthermore, in Escherichia coli, c-di-GMP directly stimulates the interaction and activity of PgaC and PgaD, two subunits of the machinery that produces and secretes the poly-β-1,6-N-acetylglucosamine (PGA) exopolysaccharide, a key component of the biofilm matrix. embopress.org These examples underscore the remarkable versatility of c-di-GMP as a signaling molecule and the diverse molecular architectures that have evolved to recognize it.

Mechanisms of Effector Action

The binding of c-di-GMP to its various receptors triggers a wide range of downstream effects, ultimately leading to a physiological response. nih.govbsb-muenchen.de The mechanisms of effector action are as diverse as the receptors themselves and can be broadly categorized as follows:

Allosteric Regulation of Enzyme Activity: As seen with the activation of cellulose (B213188) synthase, the founding example of c-di-GMP signaling, the second messenger can bind to an enzyme or a protein complex and directly modulate its catalytic activity. nih.gov

Transcriptional Regulation: C-di-GMP-binding transcription factors can either be activated or repressed upon ligand binding, leading to changes in the expression of target genes. asm.orgnih.gov

Post-transcriptional Regulation: Riboswitches control gene expression by modulating transcription elongation, transcript processing, or translation initiation in a c-di-GMP-dependent manner. embopress.org

Modulation of Protein-Protein Interactions: The binding of c-di-GMP can induce conformational changes in effector proteins, which in turn alters their ability to interact with other proteins. nih.govnih.gov This is a common mechanism for PilZ domain proteins and proteins with degenerate GGDEF/EAL domains. nih.govnih.gov

Control of Protein Localization and Stability: C-di-GMP signaling can influence the subcellular localization of proteins. nih.gov For example, in E. coli, c-di-GMP binding to YcgR promotes its interaction with the flagellar motor, effectively tethering it and inhibiting motility. nih.gov In other cases, c-di-GMP binding can protect a protein from proteolytic degradation. embopress.org

These diverse mechanisms allow for a finely tuned and context-dependent regulation of cellular processes in response to fluctuating intracellular c-di-GMP levels. nih.gov

Allosteric Regulation of Protein Function

Allosteric regulation by c-di-GMP involves the binding of this second messenger to a protein at a site distinct from the active site, inducing a conformational change that modulates the protein's activity. This was the first described mechanism of c-di-GMP action, with the discovery of its role as an allosteric activator of cellulose synthase in Gluconacetobacter xylinus. nih.gov Since then, numerous other examples of allosteric regulation by c-di-GMP have been identified, affecting a diverse range of proteins.

A key example of allosteric control is the product inhibition of diguanylate cyclases (DGCs), the enzymes that synthesize c-di-GMP. Many DGCs possess an allosteric inhibitory site (I-site) within their GGDEF domain. researchgate.netresearchgate.net Binding of c-di-GMP to the I-site results in non-competitive feedback inhibition, which is crucial for maintaining c-di-GMP homeostasis. researchgate.netresearchgate.net This mechanism prevents the over-accumulation of c-di-GMP, which could be detrimental to the cell.

Furthermore, c-di-GMP can allosterically regulate the activity of enzymes involved in metabolic pathways. For instance, in some bacteria, c-di-GMP has been shown to allosterically inhibit pyruvate (B1213749) carboxylase, an enzyme involved in central carbon metabolism. nih.gov This provides a direct link between c-di-GMP signaling and the metabolic state of the cell.

Receptor/EffectorMechanism of ActionBacterial Species
Cellulose Synthase (BcsA/BcsB)Allosteric activation of cellulose synthesis.Gluconacetobacter xylinus
Diguanylate Cyclases (e.g., PleD, WspR)Non-competitive product inhibition via binding to the allosteric I-site.Caulobacter crescentus, Pseudomonas aeruginosa
Pyruvate CarboxylaseAllosteric inhibition of enzyme activity.Listeria monocytogenes

Transcriptional Regulation of Gene Expression

C-di-GMP exerts significant control over gene expression at the transcriptional level through two primary mechanisms: direct binding to protein transcription factors and interaction with RNA riboswitches. nih.govscientificarchives.com

A diverse array of c-di-GMP-binding transcription factors has been identified. These proteins typically function as dimers or oligomers to bind their target DNA sequences, and c-di-GMP binding often promotes this multimerization. nih.gov For example, in Vibrio cholerae, the transcription factor VpsT binds c-di-GMP, which facilitates its dimerization and subsequent binding to the promoters of genes involved in biofilm formation, leading to their activation. scientificarchives.com Similarly, in Streptomyces coelicolor, the master regulator BldD requires the binding of a c-di-GMP tetramer to form a functional dimer that represses genes for vegetative growth and activates genes for sporulation. nih.govyoutube.com Other notable examples include CLP and MrkH, which regulate virulence and fimbriae expression, respectively. nih.gov

Riboswitches are structured RNA elements located in the untranslated regions of messenger RNA (mRNA) that can directly bind small molecules to regulate gene expression. frontiersin.org Two distinct classes of c-di-GMP-responsive riboswitches, type I and type II, have been discovered. frontiersin.org Upon binding c-di-GMP, these riboswitches undergo a conformational change that typically modulates either transcription termination or translation initiation. oup.com For instance, in Clostridioides difficile, a c-di-GMP riboswitch controls the expression of genes related to motility and biofilm formation. embopress.org The presence of these riboswitches in numerous bacterial pathogens highlights their importance in virulence and adaptation. embopress.org

RegulatorTypeMechanism of ActionTarget Genes/ProcessBacterial Species
VpsTTranscription Factorc-di-GMP binding promotes dimerization and DNA binding.Biofilm formationVibrio cholerae
BldDTranscription FactorBinds a c-di-GMP tetramer to form a functional dimer, repressing and activating specific genes.Sporulation, antibiotic productionStreptomyces coelicolor
FleQTranscription Factorc-di-GMP binding leads to the disassembly of FleQ-DNA complexes.Flagellar biosynthesis, exopolysaccharide productionPseudomonas aeruginosa
c-di-GMP-I RiboswitchRNA RiboswitchLigand binding induces a conformational change affecting transcription termination or translation initiation.Motility, biofilm formation, virulenceClostridioides difficile, Vibrio cholerae
c-di-GMP-II RiboswitchRNA RiboswitchStructurally distinct from type I, but also regulates gene expression upon c-di-GMP binding.Various, including pilus biogenesisClostridium species

Post-Transcriptional and Post-Translational Control

Beyond transcriptional regulation, c-di-GMP influences cellular processes through post-transcriptional and post-translational mechanisms, allowing for rapid responses to environmental cues. oup.comembopress.org

Post-transcriptional regulation by c-di-GMP is primarily mediated by riboswitches that, upon binding the second messenger, can affect mRNA stability and translation. nih.gov This provides a swift mechanism to control protein synthesis in response to changing c-di-GMP levels.

At the post-translational level, c-di-GMP controls the activity, localization, and stability of proteins. researchgate.net A prominent class of c-di-GMP effectors that function post-translationally are the PilZ domain-containing proteins. scientificarchives.com These proteins undergo a conformational change upon c-di-GMP binding, enabling them to interact with and modulate the function of their target proteins. scientificarchives.com A well-studied example is YcgR in Escherichia coli, which binds c-di-GMP and then interacts with the flagellar motor to control its rotation and speed, thereby influencing bacterial motility. scientificarchives.com In Pseudomonas fluorescens, the inner membrane protein LapD binds c-di-GMP, which prevents the cleavage of the large surface adhesin LapA, thus promoting biofilm formation. oup.com This "inside-out" signaling mechanism demonstrates how c-di-GMP can control the function of extracellular proteins from within the cytoplasm.

EffectorMechanism of ActionTarget/ProcessBacterial Species
c-di-GMP RiboswitchesPost-transcriptional control of mRNA translation and stability.Various cellular processesWidespread in bacteria
YcgR (PilZ domain)Post-translational control of flagellar motor rotation and speed.MotilityEscherichia coli
LapD (degenerate EAL domain)Post-translational control of LapA adhesin localization by preventing its cleavage.Biofilm formationPseudomonas fluorescens
RimKPost-translational modification (glutamation) of ribosomal protein S6, influenced by c-di-GMP.Ribosome function, proteome compositionPseudomonas aeruginosa

Mediation of Protein-Protein Interactions

C-di-GMP can act as a molecular "glue" or a conformational switch to mediate interactions between proteins, thereby assembling functional protein complexes. nih.gov This can involve the homodimerization of a single protein species or the formation of heterodimeric or larger oligomeric complexes. nih.govnih.gov

As mentioned previously, the dimerization of several transcription factors, such as VpsT and BldD, is dependent on c-di-GMP binding, which is essential for their DNA-binding activity. nih.govscientificarchives.com This represents a fundamental mechanism by which c-di-GMP controls gene expression.

Beyond promoting homodimerization, c-di-GMP can also facilitate interactions between different proteins. In Mycobacterium smegmatis, c-di-GMP has been shown to enhance the interaction between two functionally distinct transcription factors, LtmA and HpoR. This interaction fine-tunes the expression of genes involved in antioxidant defense, demonstrating how c-di-GMP can integrate signals from different regulatory pathways. In Xanthomonas oryzae pv. oryzae, the degenerate EAL-GGDEF domain protein Filp acts as a c-di-GMP receptor and specifically interacts with the PilZ-domain protein PXO_02715 to regulate virulence. This highlights the role of c-di-GMP in orchestrating the assembly of specific protein complexes that control complex biological processes.

Interacting Proteinsc-di-GMP RoleFunctional OutcomeBacterial Species
VpsT - VpsTPromotes homodimerizationActivation of biofilm gene expressionVibrio cholerae
BldD - BldDFacilitates homodimerization via a c-di-GMP tetramerRegulation of developmental genesStreptomyces coelicolor
LtmA - HpoREnhances heterodimer interactionFine-tuning of antioxidant defense gene expressionMycobacterium smegmatis
Filp - PXO_02715Mediates interaction between a degenerate EAL-GGDEF protein and a PilZ domain proteinRegulation of virulenceXanthomonas oryzae pv. oryzae
STING - STING (in eukaryotes)Promotes homodimerization upon bindingActivation of innate immune responseEukaryotes (in response to bacterial c-di-GMP)

Biological Functions Regulated by Bis 3 ,5 Cyclic Diguanylic Acid in Bacteria

Biofilm Formation and Sessility

The transition from a motile, single-cell existence to a sessile, community-based lifestyle within a biofilm is a key adaptive strategy for many bacteria, and c-di-GMP is a central regulator of this process. nih.govnih.gov Elevated levels of this second messenger trigger a cascade of events that collectively promote attachment to surfaces and the development of mature biofilm structures. nih.govnih.gov

A hallmark of biofilm formation is the production of an extracellular polymeric substance (EPS) matrix, which encases the bacterial cells, provides structural stability, and protects the community from environmental stresses. nih.gov C-di-GMP is a potent activator of EPS synthesis in numerous bacterial species. nih.govelifesciences.org

Polysaccharides and Cellulose (B213188): In many bacteria, high intracellular c-di-GMP concentrations stimulate the production of various exopolysaccharides. nih.gov For instance, in Pseudomonas aeruginosa, c-di-GMP, through the transcriptional regulator FleQ, upregulates the synthesis of the Pel and Psl polysaccharides, which are critical for biofilm initiation and structural integrity. nih.gov The discovery of c-di-GMP was originally linked to its role as an allosteric activator of cellulose synthase in Gluconacetobacter xylinus. oup.com In Salmonella enterica serovar Typhimurium, c-di-GMP signaling through the major biofilm regulator CsgD and the cellulose synthase BcsA is crucial for biofilm formation. plos.org

Curli and Colanic Acid: In Escherichia coli, high c-di-GMP levels are associated with the production of biofilm matrix components, including curli fimbriae and the exopolysaccharide colanic acid. asm.org Interestingly, while high c-di-GMP generally inhibits swimming, it is required for swarming motility in E. coli because it promotes the production of colanic acid, which acts as a surfactant to facilitate collective movement across a surface. asm.orgbiorxiv.org This effect is mediated by specific diguanylate cyclases, such as DgcO. asm.org

ComponentRegulated ByFunction in BiofilmBacterial Example(s)
Cellulose High c-di-GMPStructural matrix componentGluconacetobacter xylinus, Salmonella enterica
Psl Polysaccharide High c-di-GMP (via FleQ)Initial attachment, structural scaffoldPseudomonas aeruginosa
Pel Polysaccharide High c-di-GMP (via FleQ)Structural integrityPseudomonas aeruginosa
Colanic Acid High c-di-GMP (via DgcO)Surfactant for swarming, matrix componentEscherichia coli
Curli Fimbriae High c-di-GMPAdhesion, matrix componentEscherichia coli

Adhesins are cell-surface proteins that mediate the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. C-di-GMP signaling directly influences the production, function, and localization of these crucial proteins. news-medical.net

In Pseudomonas fluorescens, the large surface adhesin LapA is controlled by a sophisticated c-di-GMP-mediated "inside-out" signaling pathway. plos.orgnih.gov An inner membrane protein, LapD, binds cytoplasmic c-di-GMP. plos.orgnih.gov This binding event transmits a signal across the membrane to the periplasm, where it inhibits the activity of a protease called LapG. plos.orgnih.gov When c-di-GMP levels are high, LapG is inhibited, and LapA is retained on the cell surface, promoting adhesion. nih.gov Conversely, when c-di-GMP levels drop, LapG becomes active, cleaves LapA, and releases the adhesin (and the cell) from the surface. plos.orgnih.gov

In Vibrio cholerae, c-di-GMP promotes the production of the MshA pili, which are essential adhesive appendages for surface attachment. plos.org It achieves this by binding directly to the molecular motor responsible for assembling the pilus subunits. plos.org Similarly, in Pseudomonas aeruginosa, the adhesin CdrA, which cross-links Psl polysaccharides in the biofilm matrix, is upregulated at high c-di-GMP levels. nih.gov

Adhesin/Surface ProteinRegulatory MechanismFunctionBacterial Example
LapA High c-di-GMP inhibits its cleavage by LapG protease, retaining it on the surface.Large surface adhesin for attachment.Pseudomonas fluorescens
MshA Pili High c-di-GMP binds to and activates the pilus assembly motor.Adhesive appendages for attachment.Vibrio cholerae
CdrA Expression is upregulated by high c-di-GMP.Adhesin that cross-links Psl polysaccharides.Pseudomonas aeruginosa
Holdfast c-di-GMP regulates the synthesis and modification of this adhesin.Strong polar adhesin for irreversible attachment.Caulobacter crescentus

Biofilm dispersal is an active process that allows bacteria to escape the biofilm community and colonize new environments. This process is generally triggered by a decrease in the intracellular c-di-GMP concentration. nih.govnih.gov Lowering c-di-GMP levels reverses the cellular programs that favor sessility, promoting a return to a planktonic, motile state. nih.govasm.org

The mechanisms for dispersal often involve the enzymatic degradation of the biofilm matrix. nih.gov In P. aeruginosa, a decrease in c-di-GMP can lead to the cleavage of the adhesin LapA, contributing to detachment. asm.org Furthermore, specific phosphodiesterases (PDEs) are often activated by environmental cues to lower c-di-GMP levels and trigger dispersal. For example, in P. aeruginosa, the PDE DipA is expressed during late biofilm maturation and lowers c-di-GMP to promote dispersal. asm.org This process involves the cleavage of another protein, BdlA, which is impaired at low c-di-GMP levels, linking the c-di-GMP signal to the executive dispersal machinery. asm.org

Motility and Chemotaxis

In stark contrast to its role in promoting biofilm formation, c-di-GMP is a potent inhibitor of bacterial motility. news-medical.netnih.gov This inverse regulation is a cornerstone of the bacterial lifestyle switch. When conditions favor a sessile existence, elevated c-di-GMP levels actively suppress the machinery responsible for movement.

Flagella are whip-like appendages that power the swimming and swarming motility of many bacterial species. C-di-GMP exerts its control over motility by acting at multiple levels, including gene transcription and direct interaction with the flagellar motor. nih.govasm.org

In P. aeruginosa, the transcription factor FleQ acts as a master switch. At low c-di-GMP levels, FleQ activates the expression of flagellar genes. nih.gov However, when c-di-GMP levels rise, FleQ binds the second messenger, causing a conformational change that switches its function from a flagellar activator to a repressor and an activator of biofilm matrix genes. nih.gov

Beyond transcriptional control, c-di-GMP directly inhibits the function of the flagellar motor itself. elifesciences.orgbiorxiv.org This provides a rapid, post-translational mechanism to halt motility.

In E. coli and Salmonella, the primary effector for c-di-GMP-mediated motility inhibition is a protein named YcgR. frontiersin.orgnih.govnih.gov YcgR contains a PilZ domain, which is a conserved c-di-GMP binding motif. oup.com When YcgR binds to c-di-GMP, the resulting complex interacts directly with the flagellar motor to inhibit its function. frontiersin.orgnih.gov

Research has shown that the c-di-GMP-bound YcgR complex interacts with multiple components of the flagellar motor, including both the stator (the stationary part, e.g., MotA) and the rotor (the rotating part, e.g., FliG and FliM). frontiersin.orgnih.govconsensus.app This interaction has two main consequences:

Reduction of Motor Speed: The binding of YcgR::c-di-GMP to the motor reduces its rotational speed, effectively acting as a brake. frontiersin.orgnih.govnih.gov

Increased Counter-Clockwise (CCW) Bias: The complex also influences the direction of rotation. It increases the bias towards CCW rotation, which in peritrichously flagellated bacteria like E. coli results in smooth swimming runs, and inhibits the clockwise (CW) rotation needed for tumbling and reorientation. nih.govnih.govnih.gov

Effector ProteinTarget(s)Effect of c-di-GMP BindingBacterial Example
YcgR Flagellar motor proteins (MotA, FliG, FliM)Reduces motor speed, increases CCW rotation bias, inhibits swimming.Escherichia coli, Salmonella enterica
FleQ Flagellar gene promotersSwitches from a transcriptional activator to a repressor of flagellar genes.Pseudomonas aeruginosa
ComFB Flagellar motor (mechanism under investigation)Inhibits swarming and swimming motility.Bacillus subtilis

Twitching Motility (Type IV Pili)

In contrast to its inhibitory effect on swimming motility, c-di-GMP often positively regulates twitching motility, a form of surface-associated movement mediated by type IV pili (T4P). nih.govresearchgate.net This mode of locomotion is crucial for biofilm formation, host colonization, and pathogenesis. nih.govnih.gov

The assembly and function of T4P are influenced by c-di-GMP in several ways. In Pseudomonas aeruginosa, the protein FimX, which contains both GGDEF and EAL domains for c-di-GMP synthesis and degradation, is essential for polar T4P assembly at low c-di-GMP concentrations. nih.gov However, at high c-di-GMP levels, the requirement for FimX can be bypassed, indicating that c-di-GMP can promote pilus assembly through multiple pathways. nih.gov Furthermore, c-di-GMP has been shown to enhance T4P-mediated surface adhesion, a critical step in biofilm development. nih.gov

In Myxococcus xanthus, a bacterium known for its complex social behaviors, c-di-GMP is important for T4P-dependent motility during vegetative growth. mpg.de The diguanylate cyclase DmxA is specifically involved in this process. mpg.de Similarly, in Vibrio cholerae, c-di-GMP regulates the assembly of MshA pili, which in turn affects near-surface motility and the transition to a sessile, biofilm-forming state. plos.org

Regulation of Chemotactic Responses

Chemotaxis, the directed movement of bacteria in response to chemical gradients, is another critical process influenced by c-di-GMP. The interplay between c-di-GMP signaling and the chemotaxis machinery allows bacteria to integrate information about their chemical environment with signals related to their surface-associated state.

Interaction with Chemotaxis Machinery (e.g., CheA)

Recent studies have revealed direct links between c-di-GMP signaling and core components of the chemotaxis system. In Pseudomonas aeruginosa, the histidine kinase CheA, a central protein in the chemotaxis signal transduction pathway, has been shown to influence intracellular c-di-GMP levels. nih.gov The phosphorylation state of CheA can modulate the activity of a specific phosphodiesterase, thereby affecting c-di-GMP concentrations and creating heterogeneity in the motility behavior of individual cells within a population. nih.gov This interaction suggests that the chemotaxis apparatus can control c-di-GMP turnover, ensuring that motile and chemotactically competent cells can maintain low c-di-GMP levels conducive to active movement. nih.gov

In some bacteria, chemotaxis receptors themselves can directly bind c-di-GMP. For example, the aerotaxis receptor Tlp1 in Azospirillum brasilense contains a PilZ domain, a well-characterized c-di-GMP binding motif. nih.gov The binding of c-di-GMP to Tlp1 modulates its sensitivity to oxygen gradients, affecting the cell's swimming velocity and reversal frequency. nih.gov This provides a mechanism for bacteria to fine-tune their chemotactic responses based on their intracellular c-di-GMP status.

Table 1: Examples of c-di-GMP Regulation of Motility and Chemotaxis

BacteriumRegulated ProcessEffector/MechanismOutcome of High c-di-GMP
Pseudomonas aeruginosaFlagellar MotilityRepression of fleQ transcriptionDecreased swimming
Vibrio choleraeFlagellar MotilityRepression of flrA transcriptionDecreased swimming
Escherichia coliFlagellar Motor FunctionYcgR interaction with FliG/FliMReduced motor speed and altered bias
Pseudomonas aeruginosaTwitching Motility (Type IV Pili)Promotion of pilus assemblyIncreased twitching motility
Myxococcus xanthusTwitching Motility (Type IV Pili)DmxA activityEssential for T4P-dependent motility
Pseudomonas aeruginosaChemotaxisCheA-dependent phosphodiesterase activityHeterogeneity in motility
Azospirillum brasilenseChemotaxis (Aerotaxis)c-di-GMP binding to Tlp1 receptorModulation of chemotactic sensitivity

Bacterial Virulence and Pathogenesis

The influence of c-di-GMP extends beyond motility and biofilm formation to the direct regulation of virulence and pathogenesis in many bacterial pathogens. nih.govnih.gov By controlling the expression of virulence factors and the activity of secretion systems, c-di-GMP plays a critical role in the ability of bacteria to cause disease in both plant and animal hosts. nih.govadvancedsciencenews.com The specific effects of c-di-GMP on virulence are often pathogen-specific, reflecting the diverse strategies that bacteria employ to infect their hosts. advancedsciencenews.com

Regulation of Virulence Factor Production (e.g., Extracellular Enzymes, Toxins)

Elevated levels of c-di-GMP can either positively or negatively regulate the production of a wide range of virulence factors, including extracellular enzymes and toxins. nih.gov In some cases, the production of these factors is co-regulated with biofilm formation, suggesting a coordinated switch between acute and chronic infection states.

For instance, in Bordetella bronchiseptica, high levels of c-di-GMP have been shown to downregulate the expression of various virulence factors. asm.orgasm.org This includes components of the type III secretion system, which is crucial for the delivery of effector proteins into host cells. asm.orgasm.org Conversely, in other pathogens, high c-di-GMP levels can promote the production of virulence-associated factors.

Modulation of Secretion Systems (e.g., Type III, Type VI)

Secretion systems are sophisticated molecular machines that bacteria use to deliver proteins across their cell envelope, often into host cells or competing bacteria. C-di-GMP has emerged as a key regulator of several types of secretion systems, most notably the Type III Secretion System (T3SS) and the Type VI Secretion System (T6SS).

The regulation of T3SS and T6SS by c-di-GMP is often reciprocal. In Pseudomonas aeruginosa, a switch between the activities of these two secretion systems is mediated by c-di-GMP signaling. nih.gov Low levels of c-di-GMP are associated with increased activity of the T3SS, which is typically involved in acute infections. nih.govnih.gov In contrast, high levels of c-di-GMP promote the activity of the T6SS, which can be involved in inter-bacterial competition and chronic infections. nih.govnih.gov This reciprocal regulation allows the bacterium to tailor its pathogenic strategy in response to different environmental conditions.

In Agrobacterium tumefaciens, a plant pathogen, high levels of c-di-GMP have been shown to inactivate the T6SS at the transcriptional level. nih.gov This highlights the diverse ways in which c-di-GMP can modulate the activity of these important virulence-associated machines.

Table 2: c-di-GMP Regulation of Virulence-Associated Secretion Systems

BacteriumSecretion SystemEffect of High c-di-GMPAssociated Phenotype
Pseudomonas aeruginosaType III (T3SS)RepressionAcute infection
Pseudomonas aeruginosaType VI (T6SS)ActivationChronic infection, inter-bacterial competition
Bordetella bronchisepticaType III (T3SS)RepressionModulation of virulence
Agrobacterium tumefaciensType VI (T6SS)RepressionPlant pathogenesis

Host Colonization and Persistence

The ability of bacteria to colonize and persist within a host is a complex process that is often tightly regulated by c-di-GMP. A central theme in c-di-GMP signaling is its control over the transition between motile and sessile lifestyles. High intracellular levels of c-di-GMP are generally associated with the promotion of a sessile state, which is often characterized by the formation of biofilms. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This matrix provides a protective environment that enhances persistence by shielding bacteria from host immune defenses and antimicrobial agents.

Experimental evolution studies with Pseudomonas lurida and the nematode Caenorhabditis elegans have demonstrated that mutations leading to an upregulation of c-di-GMP levels consistently result in improved host association and persistence, which is linked to increased biofilm formation. asm.orgnih.govnih.gov This fundamental role of c-di-GMP in promoting host association has been observed across a range of bacteria and hosts, from plants to humans, in both pathogenic and beneficial relationships. nih.govnih.gov For instance, in the plant growth-promoting rhizobacterium Azospirillum baldaniorum, a diguanylate cyclase, CdgC, is crucial for optimal colonization of wheat roots, likely by promoting the production of exopolysaccharides that facilitate strong attachment. nih.gov

The regulation of biofilm formation by c-di-GMP is a multi-layered process. In Pseudomonas aeruginosa, an opportunistic human pathogen, high c-di-GMP levels lead to the production of the Pel and Psl exopolysaccharides, which are key components of the biofilm matrix. C-di-GMP achieves this by binding to and activating transcriptional regulators and other effector proteins. nih.gov Conversely, in some contexts, excessively high levels of c-di-GMP can interfere with beneficial colonization, as seen in the symbiosis between Vibrio fischeri and the Hawaiian bobtail squid, highlighting the need for precise spatial and temporal control of c-di-GMP levels.

The persistence of bacteria within a host is also influenced by c-di-GMP through mechanisms beyond simple biofilm formation. Recent findings suggest a novel role for c-di-GMP as a non-canonical antitoxin that can regulate the activity of toxin proteins, thereby promoting the formation of persister cells. nih.gov These dormant, antibiotic-tolerant cells are a significant factor in the recalcitrance of chronic infections.

Adaptation to Host Environment

Successful colonization requires bacteria to continuously adapt to the dynamic and often hostile environment of the host. C-di-GMP signaling pathways are instrumental in this adaptation process, allowing bacteria to sense and respond to a variety of host-derived cues. For pathogenic bacteria, this includes the timely expression of virulence factors and the repression of factors that might elicit a strong host immune response. nih.govnih.gov

In many pathogenic bacteria, a general theme is the downregulation of c-di-GMP levels during the initial stages of infection to promote motility and invasion, followed by an upregulation to establish a persistent, biofilm-based infection. nih.gov For example, gastrointestinal pathogens often reduce their c-di-GMP levels upon entering the host intestine to facilitate a successful infection. nih.gov This reduction can prevent the expression of extracellular matrix components that might be recognized by the host's immune system. nih.gov

C-di-GMP signaling also plays a direct role in modulating the expression of virulence factors. In Xanthomonas oryzae pv. oryzae, a plant pathogen, c-di-GMP receptors mediate the regulation of virulence gene expression. researchgate.net Furthermore, c-di-GMP can influence a bacterium's ability to resist host defenses. In Pseudomonas aeruginosa, low intracellular levels of c-di-GMP have been shown to induce resistance to antimicrobial peptides, a key component of the innate immune system.

Metabolic adaptation to the host environment is another critical aspect of bacterial persistence that can be influenced by c-di-GMP. Bacteria must be able to utilize the specific nutrients available within the host. In Pseudomonas fluorescens, the expression of genes involved in c-di-GMP metabolism is differentially regulated during the colonization of the wheat rhizosphere, suggesting a role for this second messenger in coordinating metabolic adaptation to the plant environment. frontiersin.org This metabolic flexibility is crucial for survival in a niche where the available carbon sources can be a complex mixture of sugars and organic acids from root exudates. frontiersin.org

Cell Cycle and Differentiation

Beyond its role in mediating the switch between motile and sessile lifestyles, c-di-GMP is also intricately involved in the fundamental processes of the bacterial cell cycle and cellular differentiation. This regulation ensures that cell proliferation is coordinated with developmental programs, leading to the generation of specialized cell types with distinct functions.

Coordination of Chromosome Replication (e.g., CckA)

A groundbreaking discovery in the field of bacterial cell cycle regulation revealed that c-di-GMP acts as a key signaling molecule to control the initiation of chromosome replication, particularly in asymmetrically dividing bacteria like Caulobacter crescentus. nih.govilo.org In this organism, oscillating levels of c-di-GMP function in a manner analogous to cyclins in eukaryotes to drive the cell cycle forward. nih.gov

The essential cell cycle kinase, CckA, is a direct target of c-di-GMP. nih.govilo.org During the G1-S transition phase of the cell cycle, an increase in the intracellular concentration of c-di-GMP leads to its binding to CckA. This binding event has a profound effect on the enzymatic activity of CckA, switching it from a kinase to a phosphatase. nih.govilo.org This switch in activity is a critical step that allows for the initiation of DNA replication and the progression of the cell cycle. nih.govilo.org Furthermore, during cell division, c-di-GMP imposes spatial control over CckA, which helps to establish the replication asymmetry observed in the future daughter cells. nih.gov The conservation of this c-di-GMP-mediated control of CckA in the plant pathogen Agrobacterium tumefaciens suggests that this is a more general mechanism for coordinating bacterial behavior and proliferation. nih.gov

Morphological Differentiation (e.g., Stalked versus Swarmer Cells)

Caulobacter crescentus provides a classic model for studying bacterial differentiation, as its life cycle involves two distinct morphological forms: a motile "swarmer" cell and a sessile "stalked" cell. The transition between these two cell types is tightly regulated by c-di-GMP. Swarmer cells, which are motile via a single polar flagellum, are in a G1-like phase and are unable to replicate their DNA. nih.govlibretexts.org These cells exhibit low intracellular levels of c-di-GMP. nih.gov

The differentiation of a swarmer cell into a stalked cell is triggered by an upshift in the cellular concentration of c-di-GMP. nih.gov This increase in c-di-GMP levels is driven by the activation of diguanylate cyclases, such as PleD. nih.gov The elevated c-di-GMP promotes the shedding of the flagellum, the degradation of pili, and the synthesis of a stalk at the same pole where the flagellum was located. nih.govresearchgate.net The resulting stalked cell is replication-competent and immediately enters the S phase of the cell cycle. libretexts.org This bi-modal distribution of c-di-GMP throughout the cell cycle is a critical determinant of the differential developmental programs of the two cell types. nih.gov

Control of Cell Size

Emerging evidence suggests that c-di-GMP also plays a role in the control of bacterial cell size. In the filamentous cyanobacterium Anabaena sp. PCC 7120, a two-component signaling system, consisting of the histidine kinase CdgK and the response regulator CdgS, has been identified as a key player in cell size regulation. asm.org CdgS contains a GGDEF domain responsible for the synthesis of c-di-GMP. asm.org

Genetic and biochemical studies have shown that the inactivation of either cdgK or cdgS leads to a reduction in both the length and width of the cells. asm.org The GGDEF domain of CdgS is essential for this control of cell size, and the reduction in size observed in mutant strains can be rescued by the expression of a c-di-GMP synthetase from E. coli. asm.org These findings indicate that a minimum threshold level of intracellular c-di-GMP is necessary to maintain the proper cell size in Anabaena. asm.org

Stress Response and Environmental Adaptation

Bacteria are constantly faced with a variety of environmental stresses, including nutrient starvation, oxidative stress, and exposure to toxic chemicals. The ability to sense and respond to these adverse conditions is crucial for their survival. C-di-GMP signaling has emerged as a central regulatory network that enables bacteria to adapt to and withstand such environmental challenges. nih.gov

The most well-documented role of c-di-GMP in stress response is its promotion of biofilm formation. The extracellular matrix of the biofilm provides a physical barrier that protects the embedded bacteria from a wide range of environmental insults. nih.gov However, the role of c-di-GMP in stress resistance extends beyond just biofilm formation. Changes in the environment, including various stress stimuli, can lead to alterations in the intracellular levels of c-di-GMP. These changes are then perceived by a diverse array of downstream effectors that initiate specific stress response pathways. nih.gov

For instance, c-di-GMP signaling is involved in the response to nutrient limitation. In Escherichia coli, there is an intricate interplay between c-di-GMP levels and the cell's energy metabolism. nih.gov High levels of c-di-GMP, which are associated with biofilm formation, can lead to a slower metabolic rate, which may be a strategy to conserve energy and enhance survival during periods of starvation. nih.gov

C-di-GMP also plays a role in the response to oxidative stress. In some bacteria, specific diguanylate cyclases are activated by redox stress, leading to an increase in c-di-GMP levels and the subsequent activation of protective mechanisms. Furthermore, c-di-GMP signaling has been implicated in resistance to various antibiotics. As mentioned previously, low levels of c-di-GMP in P. aeruginosa can confer resistance to antimicrobial peptides. The regulation of persister cell formation by c-di-GMP also contributes to antibiotic tolerance within a bacterial population. nih.gov

The integration of c-di-GMP signaling with other regulatory networks, such as quorum sensing, further enhances the adaptive capabilities of bacteria. asm.org This cross-talk allows bacteria to coordinate their responses to both cell density and environmental cues, leading to a more robust and finely-tuned adaptation to changing conditions. asm.org

Cell-Cell Signaling (e.g., Quorum Sensing Cross-talk)

Bacteria utilize cell-to-cell communication, or quorum sensing (QS), to monitor their population density and coordinate group behaviors. nih.gov This is achieved through the production and detection of small signaling molecules called autoinducers. Recent research has unveiled a sophisticated and intricate web of connections between the bis(3',5')-cyclic diguanylic acid signaling network and QS pathways, allowing bacteria to integrate information about their population density with various other environmental and physicochemical signals. nih.gov

The cross-talk between these two major regulatory systems can occur in several ways. In some cases, QS systems directly or indirectly control the intracellular concentration of this compound. For instance, in Vibrio cholerae, the high-cell-density QS system activates the expression of genes encoding multiple diguanylate cyclases and phosphodiesterases. asm.org Specifically, the QS master regulator HapR, which is active at high cell density, has been shown to activate the expression of the nspS-mbaA operon. asm.orgbiorxiv.org NspS and MbaA work together as a sensor and a DGC, respectively, responding to the polyamine norspermidine to increase this compound levels. biorxiv.org This demonstrates a mechanism where QS primes the cell to respond to specific environmental cues by modulating the machinery that controls this compound levels. asm.org

Conversely, the this compound signaling pathway can modulate the output of QS systems. In Pseudomonas fluorescens 2P24, elevated levels of this compound negatively regulate the QS system. asm.org This regulation is mediated through the post-transcriptional regulatory proteins RsmA and RsmE, demonstrating a clear link where the second messenger can override or fine-tune density-dependent behaviors. asm.org Similarly, in Vibrio parahaemolyticus, a distinct cell-cell signaling pathway, termed the S-signal, directly influences this compound levels to control swarming motility. nih.gov The S-signal is generated by the aminotransferase ScrA and sensed by the periplasmic protein ScrB, which in turn modulates the activity of ScrC, a membrane-bound protein with both DGC and PDE domains. nih.gov At high cell densities, this signaling converts ScrC into a PDE, lowering this compound levels to promote swarming. nih.govnih.gov

This integration allows for a highly nuanced response to the environment. It enables bacteria to make collective decisions that are not based on population density alone, but are also informed by a host of other factors such as surface attachment, nutrient availability, and stress, all of which can be channeled through the this compound signaling network. nih.gov

Table 1: Examples of Cross-talk between this compound and Quorum Sensing

BacteriumQuorum Sensing System/SignalKey c-di-GMP Protein(s)Regulatory Outcome
Vibrio choleraeAI-2 / HapRMbaA (DGC), NspS (Sensor)High cell density (via HapR) increases expression of mbaA, priming the cell for norspermidine-induced c-di-GMP production and enhanced biofilm formation. asm.orgbiorxiv.org
Pseudomonas fluorescens 2P24N/AMultiple DGCs/PDEsHigh c-di-GMP levels negatively regulate the QS system and production of the biocontrol agent 2,4-DAPG via RsmA/RsmE. asm.org
Vibrio parahaemolyticusS-signal / ScrAScrC (bifunctional DGC/PDE), ScrB (Sensor)S-signal accumulation at high cell density converts ScrC to a PDE, lowering c-di-GMP and inducing swarming motility. nih.gov
Xanthomonas campestrisDSF / RpfGRpfG (PDE)At high cell density, DSF signal activates the PDE activity of RpfG, reducing c-di-GMP levels and de-repressing virulence factor expression. nih.gov

Other Developmental Transitions (e.g., Sporulation)

Sporulation is a critical survival strategy for certain bacteria, allowing them to enter a dormant, highly resistant state in response to harsh environmental conditions. The initiation of this complex developmental process is tightly regulated, and emerging evidence indicates that this compound is a key player in this control network, particularly in spore-forming bacteria like Clostridioides difficile and species of the Bacillus genus.

In the anaerobic pathogen Clostridioides difficile, this compound acts as a negative regulator of sporulation. nih.govuef.fi Studies have shown that overexpression of a diguanylate cyclase, DccA, leads to increased intracellular levels of the second messenger, which in turn decreases the frequency of spore formation and reduces the transcription of early sporulation genes. nih.govbiorxiv.org This inhibitory effect is dependent on the catalytic activity of DccA, confirming that it is the accumulation of this compound that hinders the entry into the sporulation pathway. nih.gov Interestingly, the precise downstream pathway through which this compound exerts this control in C. difficile appears to be independent of several known master regulators of sporulation, suggesting the existence of a novel, yet-to-be-identified signaling cascade. nih.govbiorxiv.org

In the Gram-positive model organism Bacillus subtilis, the connection between this compound and sporulation is also being unraveled. While not as pronounced a regulator as in C. difficile, research has identified links between this signaling molecule and the master sporulation regulator, Spo0A. For example, the gene yuxH, which encodes a PDE, is under the negative control of the phosphorylated, active form of Spo0A (Spo0A~P). asm.org This suggests a feedback loop where the initiation of sporulation may influence cellular levels of this compound. Furthermore, studies in the related species Bacillus anthracis have identified several proteins involved in this compound metabolism that are expressed during sporulation and are even incorporated into the final spore structure, suggesting a role for this molecule in the spore's life cycle. nih.gov

The regulation of sporulation by this compound represents a crucial mechanism for integrating environmental and intracellular signals to make the life-or-death decision of whether to continue vegetative growth or to commit to dormancy. nih.gov

Table 2: Role of this compound in Bacterial Sporulation

BacteriumKey c-di-GMP Protein(s)Regulatory Effect on SporulationMechanism of Action
Clostridioides difficileDccA (DGC)NegativeIncreased c-di-GMP levels inhibit early sporulation gene transcription through an unidentified regulatory pathway. nih.govuef.fibiorxiv.org
Bacillus subtilisYuxH (PDE)Indirect LinkThe gene for the PDE YuxH is negatively regulated by the master sporulation regulator Spo0A. asm.org
Bacillus anthracisCdgA, CdgB, CdgD, CdgG (DGCs)N/A (Presence)Multiple DGCs are expressed during sporulation and are present within the mature spore. nih.gov
Streptomyces spp.BldD (Transcription Factor)Negativec-di-GMP binds directly to the transcriptional regulator BldD, inhibiting the expression of genes required for aerial mycelium formation and sporulation. nih.gov

Methodologies for Investigating Bis 3 ,5 Cyclic Diguanylic Acid Signaling

Quantification and Detection

Accurate quantification and sensitive detection of c-di-GMP are fundamental to understanding its regulatory roles. Various methods have been developed, each with its own advantages and applications, ranging from highly specific mass spectrometry-based techniques to real-time monitoring using fluorescent biosensors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the accurate and sensitive quantification of c-di-GMP. acs.orgnih.gov This powerful analytical technique allows for the direct measurement of intracellular c-di-GMP concentrations from bacterial cell extracts. nih.govresearchgate.net The methodology involves the separation of cellular components by high-performance liquid chromatography (HPLC) followed by the detection and fragmentation of ions by mass spectrometry, providing a high degree of specificity and sensitivity. nih.govscilit.com

LC-MS/MS is not only capable of quantifying c-di-GMP but can also simultaneously measure its linear metabolites, such as 5'-phosphoguanylyl-(3',5')-guanosine (pGpG) and 5'-guanosine monophosphate (GMP), as well as other cyclic dinucleotides and mononucleotides. nih.govscilit.com This comprehensive analysis is crucial for studying the activity of enzymes involved in c-di-GMP turnover, namely diguanylate cyclases (DGCs) that synthesize c-di-GMP and phosphodiesterases (PDEs) that degrade it. nih.gov The robustness of the method has been demonstrated in various bacteria, including Pseudomonas aeruginosa and Escherichia coli, to determine in vivo c-di-GMP levels at different growth stages. nih.govnih.gov

While highly accurate, a limitation of LC-MS/MS is that it provides a cumulative measurement from a population of cells at a single point in time, and the sample preparation can be time-consuming. acs.orgresearchgate.net

Table 1: Key Features of LC-MS/MS for c-di-GMP Analysis

FeatureDescription
Principle Separation of molecules by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification.
Advantages High sensitivity, high specificity, ability to quantify multiple analytes simultaneously (e.g., c-di-GMP and its metabolites). acs.orgnih.govnih.govscilit.com
Disadvantages Provides a bulk measurement from a cell population, destructive to the sample, relatively low throughput due to sample preparation. acs.orgresearchgate.net
Applications Accurate quantification of intracellular c-di-GMP levels in bacterial extracts, in vitro enzyme activity assays for DGCs and PDEs. nih.govnih.gov

Fluorescent Biosensors and Reporter Systems

To overcome the limitations of bulk measurement techniques and to study the spatiotemporal dynamics of c-di-GMP signaling, various fluorescent biosensors and reporter systems have been developed. These tools allow for the visualization of c-di-GMP levels in living cells in real-time.

Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools for monitoring the dynamic changes in c-di-GMP concentrations within single cells. nih.gov These biosensors typically consist of a c-di-GMP binding protein domain, such as the PilZ domain, fused to a pair of fluorescent proteins, a donor and an acceptor. biorxiv.org The binding of c-di-GMP induces a conformational change in the protein, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. biorxiv.org This change in FRET can be measured as a change in the ratio of acceptor to donor fluorescence, providing a real-time readout of c-di-GMP levels. nih.gov

Researchers have developed a toolbox of FRET-based biosensors with a wide range of binding affinities for c-di-GMP, allowing for the detection of varying concentrations of the second messenger. biorxiv.orgbiorxiv.org These biosensors have been instrumental in revealing the spatial and temporal dynamics of c-di-GMP signaling, demonstrating that its concentration can be highly dynamic and localized within specific subcellular regions. biorxiv.orgnih.gov For instance, studies have shown non-uniform distribution of c-di-GMP in biofilms, with "hot spots" of high concentration. nih.gov

Riboswitches are structured RNA elements typically found in the 5' untranslated region of messenger RNAs (mRNAs) that can directly bind to small molecule ligands, such as c-di-GMP, to regulate gene expression. nih.gov This natural sensing mechanism has been ingeniously repurposed to create fluorescent biosensors. These biosensors are often constructed by fusing a c-di-GMP-sensing riboswitch aptamer to a reporter RNA, such as the Spinach or Mango aptamers, which become fluorescent upon binding a specific dye. pnas.orgescholarship.org

The binding of c-di-GMP to the riboswitch aptamer stabilizes a conformation that allows the reporter aptamer to fold correctly and bind its cognate fluorophore, resulting in a fluorescent signal. escholarship.org This provides a direct and sensitive method for detecting c-di-GMP levels in vivo. pnas.org Riboswitch-based biosensors offer several advantages, including the ability to be genetically encoded and the potential for high-throughput screening. nih.govnih.gov They have been successfully used to monitor c-di-GMP levels in various bacteria and to identify novel components of c-di-GMP signaling pathways. pnas.orgmdpi.com

Table 2: Comparison of Fluorescent Biosensors for c-di-GMP

Biosensor TypePrincipleAdvantagesDisadvantages
FRET-based Conformational change of a c-di-GMP binding protein alters the distance/orientation between two fluorescent proteins, changing FRET efficiency. biorxiv.orgReal-time monitoring of dynamic changes, high spatial resolution. nih.govnih.govCan be influenced by environmental factors affecting fluorophore properties.
Riboswitch-based c-di-GMP binding to a riboswitch aptamer induces a conformational change that activates a fluorescent reporter RNA. escholarship.orgGenetically encodable, high sensitivity and selectivity, suitable for high-throughput screening. nih.govnih.govSignal intensity can be influenced by cellular levels of the reporter dye.

Genetic and Genomic Approaches

Genetic and genomic approaches are indispensable for dissecting the complex signaling networks regulated by c-di-GMP. These methods allow researchers to identify the genes and proteins involved in c-di-GMP metabolism and to understand their physiological roles.

A primary genetic strategy involves the systematic disruption of genes encoding DGCs and PDEs. nih.gov By creating single or multiple gene knockouts, researchers can assess the contribution of individual enzymes to specific cellular processes. For example, the construction of a Pseudomonas aeruginosa strain with all 32 known DGCs disrupted using CRISPR-based multiplex genome editing revealed the profound impact of c-di-GMP on biofilm formation and virulence. nih.govbiorxiv.org Such mutant strains also serve as valuable platforms for studying the function of individual DGCs by reintroducing them one at a time. nih.gov

Transcriptomic analysis, such as RNA sequencing (RNA-seq), is another powerful tool. By comparing the global gene expression profiles of wild-type strains with those of mutants that have altered c-di-GMP levels, researchers can identify the regulon of specific c-di-GMP signaling pathways. oup.com This approach has been used to identify genes whose expression is either up- or downregulated in response to changes in intracellular c-di-GMP concentrations. researchgate.net

Furthermore, genetic tools have been developed to modulate c-di-GMP levels in a controlled manner, which facilitates the study of its downstream effects. researchgate.net These tools, in combination with phenotypic assays and advanced microscopy, provide a comprehensive framework for unraveling the intricate web of c-di-GMP signaling in bacteria.

Mutational Analysis (Deletion, Overexpression)

Mutational analysis, a cornerstone of functional genomics, is instrumental in deciphering the roles of genes involved in c-di-GMP metabolism. This typically involves the targeted deletion or overexpression of genes encoding diguanylate cyclases (DGCs), the enzymes that synthesize c-di-GMP, and phosphodiesterases (PDEs), the enzymes that degrade it. pnas.orgasm.org

By deleting a specific DGC or PDE gene, researchers can observe the resulting phenotypic changes, such as alterations in biofilm formation, motility, and virulence. pnas.orgnih.gov For instance, a comprehensive analysis in Pseudomonas aeruginosa revealed that deleting certain DGC and PDE genes led to attenuated virulence in a mouse infection model. pnas.org Similarly, in Vibrio fischeri, deleting 50 different genes with potential DGC or PDE domains and assessing the mutants' motility under various conditions provided insights into the specific functions of these enzymes. nih.gov

Conversely, overexpressing these genes can lead to an accumulation or depletion of c-di-GMP, often resulting in more pronounced phenotypes than the corresponding deletion mutants. pnas.orgnih.gov In P. aeruginosa, overexpressing several DGC-encoding genes enhanced the formation of pellicles, a type of biofilm. pnas.org This approach has been widely used to study the impact of elevated c-di-GMP levels on various cellular processes. nih.govnih.gov

However, the presence of multiple DGCs and PDEs in a single bacterial genome can sometimes lead to functional redundancy, where the deletion of one gene is compensated for by others. asm.org To overcome this, researchers have generated strains with multiple mutations in DGC-encoding genes to create "c-di-GMP-free" or cdG0 strains. asm.org These strains have been instrumental in revealing the fundamental processes regulated by this second messenger. asm.org

Table 1: Examples of Mutational Analysis in c-di-GMP Research

Organism Gene(s) Mutated Phenotypic Effect Reference
Pseudomonas aeruginosa Various DGC and PDE genes Altered cytotoxicity and biofilm formation pnas.org
Vibrio fischeri 50 putative DGC and PDE genes Altered motility nih.gov
Dickeya zeae Multiple DGC genes (cdG0 strain) Drastic increases in swimming and swarming motility asm.org
Lysobacter enzymogenes LchD (DGC) Reduced HSAF production upon overexpression nih.gov

Bioinformatic Analysis of c-di-GMP Related Genes and Domains

Bioinformatic tools are indispensable for the initial identification of genes involved in c-di-GMP signaling within a bacterial genome. asm.orgfrontiersin.org By searching for conserved protein domains, researchers can predict the function of uncharacterized proteins. The key domains associated with c-di-GMP metabolism are the GGDEF domain, characteristic of DGCs, and the EAL or HD-GYP domains, found in PDEs. nih.govfrontiersin.org

Databases such as Pfam and InterPro are used to identify proteins containing these domains. researchgate.netresearchgate.net For example, a bioinformatic analysis of the Vibrio alginolyticus genome predicted that a large set of 63 proteins participate in c-di-GMP metabolism. frontiersin.org Similarly, in Clostridioides difficile, 37 putative c-di-GMP-signaling proteins were identified based on their domain composition. researchgate.net

Beyond simple identification, bioinformatics can predict the domain architecture of these proteins, revealing potential regulatory domains (e.g., PAS, GAF) that may sense environmental signals. longdom.orgebi.ac.uk This information provides clues about how the activity of DGCs and PDEs might be controlled. Furthermore, comparative genomics can reveal the phyletic distribution of these proteins across different bacterial species, offering insights into the evolution and diversity of c-di-GMP signaling networks. nih.gov

While bioinformatics is powerful for generating hypotheses, experimental validation is crucial. For instance, although hundreds of genes encoding enzymes with GGDEF or EAL domains have been identified, only a fraction have been functionally characterized in vivo or in vitro. nih.gov

Structural Biology Techniques (e.g., X-ray Crystallography)

Structural biology provides atomic-level insights into the function of proteins and RNA molecules involved in c-di-GMP signaling. X-ray crystallography has been particularly instrumental in revealing the three-dimensional structures of DGCs, PDEs, c-di-GMP-binding proteins, and c-di-GMP-responsive riboswitches. nih.govwikipedia.org

Crystal structures have shown that both GGDEF and EAL domains are active as homodimers. longdom.org The structures of c-di-GMP bound to its protein receptors have revealed common binding motifs, often involving arginine and aspartate/glutamate residues that interact with the guanine (B1146940) bases of c-di-GMP. asm.orgnih.gov These interactions can involve monomeric, dimeric, or even tetrameric forms of c-di-GMP. asm.orgnih.gov

A significant breakthrough was the determination of the crystal structure of a c-di-GMP riboswitch from Vibrio cholerae bound to its ligand. nih.gov This revealed that the c-di-GMP molecule binds within a three-helix junction, inducing a conformational change that regulates gene expression. nih.govresearchgate.net Structural studies of effector proteins like LapD have elucidated the molecular mechanism of "inside-out" signaling, where c-di-GMP binding to an intracellular domain triggers a conformational change in a periplasmic domain. plos.org

These detailed structural snapshots are crucial for understanding the molecular basis of c-di-GMP recognition and signaling, and they can guide the design of experiments to probe structure-function relationships. nih.gov

In vitro Enzymatic Assays

To directly measure the catalytic activity of DGCs and PDEs, researchers perform in vitro enzymatic assays using purified proteins. These assays are essential for confirming the predicted function of an enzyme and for studying its kinetic properties.

For DGCs, a common assay involves incubating the purified enzyme with the substrate, guanosine (B1672433) triphosphate (GTP), which is often radioactively labeled (e.g., [α-³²P]GTP). researchgate.net The reaction products, including c-di-GMP, are then separated by techniques like thin-layer chromatography and visualized by autoradiography. researchgate.net Non-radioactive methods using high-performance liquid chromatography (HPLC) are also widely used to quantify the amount of c-di-GMP produced. frontiersin.org

For PDEs, assays measure the degradation of c-di-GMP into linear diguanylate (pGpG) or GMP. asm.orgfrontiersin.org The disappearance of the c-di-GMP substrate or the appearance of the product can be monitored by HPLC. nih.gov Several commercially available assay kits, such as the PDE-Glo™ Phosphodiesterase Assay, offer a luminescent, high-throughput method for measuring PDE activity. nih.govpromega.com These assays are particularly useful for screening chemical libraries to identify potential PDE inhibitors. nih.govbellbrooklabs.comreactionbiology.com Another approach is the Phosphate (B84403) Sensor assay, which detects the inorganic phosphate released during the enzymatic reaction, offering a sensitive, real-time measurement of enzyme activity. thermofisher.com

These in vitro assays are not only crucial for characterizing individual enzymes but also for studying how their activity is regulated by other molecules or by mutations in specific amino acid residues. nih.govfrontiersin.org

Evolutionary Perspectives of Bis 3 ,5 Cyclic Diguanylic Acid Signaling Systems

Ancient Origin and Conservation across Bacteria

The c-di-GMP signaling system is believed to have ancient evolutionary roots, with evidence suggesting its presence in the last universal common ancestor of archaea and bacteria. researchgate.net This signaling network is remarkably widespread, found in over 75% of all bacterial species, spanning from the deepest branching phyla to more recently evolved lineages. researchgate.net The core components of this system, the enzymes responsible for c-di-GMP synthesis and degradation, are highly conserved across the bacterial domain. This conservation underscores the fundamental importance of c-di-GMP in regulating critical bacterial processes. nih.gov

The primary function of c-di-GMP signaling is to control the transition between motile, planktonic lifestyles and sessile, biofilm-forming communities. nih.gov High intracellular levels of c-di-GMP generally promote sessility, biofilm formation, and in some cases, chronic virulence, while low levels favor motility and acute virulence. nih.govfrontiersin.org This fundamental role in lifestyle switching is a key reason for its widespread conservation, as it allows bacteria to adapt to changing environmental conditions and colonize diverse niches.

Diversification of DGCs and PDEs

The synthesis and degradation of c-di-GMP are tightly controlled by two classes of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). DGCs, characterized by a GGDEF domain, synthesize c-di-GMP from two molecules of GTP. nih.govnih.gov Conversely, PDEs, which contain either an EAL or an HD-GYP domain, are responsible for the degradation of c-di-GMP. nih.govnih.gov

The evolutionary success of the c-di-GMP signaling network is largely attributable to the remarkable diversification of DGCs and PDEs. nih.gov Many bacterial genomes encode a surprisingly large number of these enzymes. For instance, the opportunistic pathogen Pseudomonas aeruginosa possesses 41 genes encoding proteins involved in c-di-GMP metabolism. biorxiv.org This multiplicity allows for the integration of a wide variety of environmental and intracellular signals. researchgate.netmicrobiologyresearch.org

A key feature of DGCs and PDEs is their modular structure. They typically consist of a catalytic domain (GGDEF, EAL, or HD-GYP) coupled to one or more N-terminal sensory domains. researchgate.netnih.gov These sensory domains can perceive a diverse range of signals, including light, oxygen, redox potential, and small molecules, thereby modulating the enzymatic activity of the catalytic domain. nih.govebi.ac.uk This modularity has facilitated a vast combinatorial expansion of signaling pathways, enabling bacteria to fine-tune their c-di-GMP levels in response to specific environmental cues. researchgate.net

Furthermore, many proteins contain both GGDEF and EAL domains within the same polypeptide chain. nih.gov Often, one of these domains is catalytically active while the other is degenerate and serves a regulatory function. nih.gov In some cases, catalytically inactive domains can act as c-di-GMP receptors or scaffolding proteins, further expanding the regulatory capacity of the network. researchgate.net

Mechanisms of Network Evolution

The complexity and diversity of the c-di-GMP signaling network have been shaped by several key evolutionary mechanisms. These processes have allowed for the expansion and rewiring of the network, contributing to its adaptability.

Gene Duplication and Divergence

Gene duplication is a major driving force in the evolution of c-di-GMP signaling. Once a gene encoding a DGC or PDE is duplicated, the two copies can evolve independently. One copy may retain the original function, while the other is free to acquire new regulatory inputs or downstream targets. This process of duplication and subsequent divergence has led to the expansion of DGC and PDE families within a single bacterial species, allowing for the development of more complex and specialized signaling pathways.

Horizontal Gene Transfer (HGT)

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a significant role in the dissemination and evolution of c-di-GMP signaling components. nih.gov Genes encoding DGCs and PDEs are frequently found on mobile genetic elements such as plasmids. nih.govnih.gov This is particularly evident on transmissible plasmids, suggesting that HGT is a key factor in the widespread distribution of this signaling system. nih.gov The acquisition of new c-di-GMP signaling modules through HGT can provide a rapid mechanism for bacteria to adapt to new environments or acquire new traits, such as enhanced biofilm formation or virulence. nih.govnih.gov

Gene Fusion and Fission

The modular nature of DGCs and PDEs has also been shaped by gene fusion and fission events. Gene fusion can lead to the creation of novel multi-domain proteins, combining different sensory and catalytic domains to generate new signaling capabilities. Conversely, gene fission can separate domains, potentially leading to their independent evolution and function. Transcriptional fusion assays have been instrumental in studying the expression patterns of genes involved in c-di-GMP metabolism, providing insights into their regulation and potential for co-evolution. biorxiv.orgresearchgate.net

Adaptability and Plasticity of the Network

The c-di-GMP signaling network is characterized by its remarkable adaptability and plasticity. nih.govmicrobiologyresearch.org This flexibility allows bacteria to rapidly respond and adapt to a wide range of environmental challenges. researchgate.net The ability to integrate multiple signals through a diverse array of sensory domains enables a nuanced and context-dependent regulation of cellular behavior. researchgate.net

Niche Adaptation and Signaling Complexity

The adaptability and plasticity of the c-di-GMP signaling network are fundamental to its evolutionary success and prevalence across the bacterial kingdom. nih.govmicrobiologyresearch.org Bacteria that inhabit and transition between multiple, diverse environments typically possess large and complex c-di-GMP signaling arsenals. nih.gov This complexity, featuring numerous DGCs, PDEs, and c-di-GMP effector proteins, allows for the integration of a wide array of environmental and cellular cues, enabling the bacterium to fine-tune its behavior for optimal survival and proliferation. microbiologyresearch.orgresearchgate.net

The modular nature of c-di-GMP signaling proteins, which often contain N-terminal sensory domains, facilitates the detection of various signals, including light, oxygen, redox potential, and small molecules. nih.govnih.gov This allows bacteria to modulate biofilm formation, motility, virulence, and other phenotypes in response to specific environmental conditions. news-medical.netnih.gov For instance, bacteria that frequently alternate between environmental reservoirs and host-associated lifestyles, such as Vibrio cholerae and Pseudomonas aeruginosa, have a significantly higher number of c-di-GMP-related enzymes. This expanded toolkit enables them to respond to distinct signals in each niche, such as cues that trigger biofilm formation on surfaces in aquatic environments or modulate virulence factor expression during infection. nih.gov

Experimental evolution studies have provided direct evidence for the role of c-di-GMP in niche adaptation. When the bacterium Pseudomonas lurida was experimentally evolved with the nematode Caenorhabditis elegans, specialist bacteria that were better adapted to the host environment repeatedly emerged. researchgate.netbiorxiv.org Genomic analysis of these adapted strains revealed mutations that consistently led to the upregulation of c-di-GMP levels, enhancing their persistence within the nematode host. researchgate.netbiorxiv.org This demonstrates that modulating c-di-GMP signaling is a key adaptive strategy for establishing host-association. researchgate.net

In the plant pathogen Pseudomonas syringae, c-di-GMP levels are intricately controlled to regulate virulence. An increase in c-di-GMP concentration enhances biofilm development and stress tolerance while decreasing motility and the activity of the Type III secretion system, a key virulence determinant. researchgate.net Similarly, in Pseudomonas fluorescens, the c-di-GMP-regulated Lap system allows the bacterium to form or disperse biofilms in response to environmental phosphate (B84403) levels, a critical adaptation for its survival. elifesciences.org This intricate control highlights how signaling complexity allows for a nuanced response to the specific challenges of a pathogenic or symbiotic lifestyle. researchgate.netelifesciences.org

Table 1: Examples of Bacteria with Complex c-di-GMP Signaling Systems and Their Niches

Bacterium Niche(s) Signaling Complexity Highlight Reference(s)
Pseudomonas aeruginosa Ubiquitous (soil, water, plants, animals, humans) Large number of DGCs and PDEs, allowing adaptation to diverse environments, from environmental survival to opportunistic infections. nih.gov
Vibrio cholerae Aquatic environments, human intestine Complex c-di-GMP network regulates the switch between environmental biofilm formation and virulence during infection. nih.govasm.org
Pseudomonas fluorescens Soil, water, plant surfaces Modulates biofilm formation via the LapD system in response to phosphate availability. elifesciences.org
Pseudomonas syringae Plant surfaces (epiphyte), plant tissues (pathogen) c-di-GMP levels control a trade-off between motility/virulence and biofilm formation/stress tolerance. researchgate.net

Loss of Signaling Components in Specialized Niches

In stark contrast to the complex systems found in environmental generalists, bacteria that have adapted to stable, specialized niches often exhibit a significant reduction or complete loss of their c-di-GMP signaling components. nih.gov This evolutionary trend is primarily driven by two interconnected factors: genome reduction and adaptation to a host-restricted lifestyle. nih.gov In environments where conditions are relatively constant, such as within the cells of a host organism, the selective pressure to maintain a large and complex sensory network diminishes.

Obligate intracellular pathogens, which thrive in the stable intracellular milieu, provide a clear example of this reductive evolution. Species like Rickettsia and the obligate intracellular pathogen Anaplasma phagocytophilum possess highly streamlined genomes and, consequently, a minimal c-di-GMP signaling apparatus, often consisting of just a single diguanylate cyclase and lacking phosphodiesterases. nih.govasm.org Despite its simplicity, this residual system can remain functional and essential. In A. phagocytophilum, for instance, regulated c-di-GMP production is thought to be important for forming intracellular bacterial communities, a process analogous to biofilm formation. asm.org

The evolution of Shigella species from commensal Escherichia coli also illustrates this principle. The transition to an invasive, intracellular pathogenic lifestyle was accompanied by widespread gene loss and pseudogene formation, which significantly impacted the c-di-GMP network. nih.gov While the system is not entirely eliminated, it is substantially deteriorated, reflecting a reduced need for the complex environmental sensing capabilities of its ancestor. nih.gov

Similarly, the evolution of the flea-borne pathogen Yersinia pestis from its enteric ancestor Yersinia pseudotuberculosis involved the functional decay of c-di-GMP signaling components. nih.gov Specific mutations led to the loss of catalytic activity in certain GGDEF and EAL domain proteins, rewiring the network to suit its new, more specialized pathogenic niche. nih.gov This loss of function is not a passive decay but an adaptive process, where shedding superfluous regulatory circuits can be advantageous in a stable environment, conserving energy and removing potentially conflicting regulatory inputs. nih.gov Therefore, the complexity of the c-di-GMP signaling system serves as a molecular signature of a bacterium's ecological strategy, expanding in environmental generalists and contracting in niche specialists. nih.govnih.gov

Table 2: Examples of Bacteria with Reduced/Lost c-di-GMP Signaling Systems and Their Niches

Bacterium Niche Signaling System Characteristics Reference(s)
Anaplasma phagocytophilum Obligate intracellular (human granulocytes) Highly reduced system, possessing a single DGC (PleD) and a PleC-like sensor. Lacks a PDE. nih.govasm.org
Rickettsia prowazekii Obligate intracellular (human endothelial cells, lice) Minimal system with one DGC and a putative PDE. nih.govasm.org
Shigella spp. Intracellular (human colonic epithelium) Deteriorated c-di-GMP network with many pseudogenes compared to E. coli ancestor, resulting from adaptation to an intracellular lifestyle. nih.gov
Yersinia pestis Flea vector, mammalian host Loss of catalytic activity in some c-di-GMP turnover proteins compared to its ancestor, Y. pseudotuberculosis. nih.gov

Q & A

Q. How to reconcile conflicting reports on c-di-GMP's role in cancer cell proliferation?

  • Cell-Type Specificity : c-di-GMP inhibits colon cancer (HT-29) proliferation via p21ras binding but has no effect on Molt-4 lymphocytes .
  • Concentration Gradients : Use nanofluidic devices to deliver precise c-di-GMP doses (e.g., 1–100 µM) and assess apoptosis markers .

Q. Why do c-di-GMP levels vary across bacterial species under identical environmental conditions?

  • Enzyme Localization : Compare membrane-bound (e.g., E. coli) vs. cytosolic (e.g., Bacillus) DGCs/PDEs via subcellular fractionation .
  • Cross-Talk Analysis : Map c-di-GMP interactions with other second messengers (e.g., cAMP, c-di-AMP) using dual-reporter strains .

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